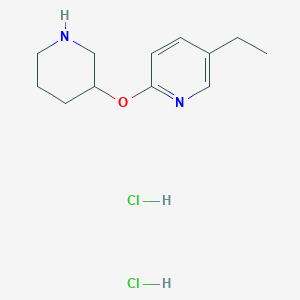

5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride

Description

Properties

IUPAC Name |

5-ethyl-2-piperidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-2-10-5-6-12(14-8-10)15-11-4-3-7-13-9-11;;/h5-6,8,11,13H,2-4,7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBSUIIJBVBBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)OC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Mitsunobu Reaction

- Starting Material : 2-Chloro-5-ethylpyridine is reacted with Boc-protected piperidin-3-ol under Mitsunobu conditions.

- Intermediate : 2-(Boc-piperidin-3-yloxy)-5-ethylpyridine is isolated via column chromatography.

- Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding the dihydrochloride salt.

- Yield : ~70–85% after purification.

- MS (ESI) : m/z 207.2 [M+H]⁺.

- ¹H NMR (D₂O) :

δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H),

δ 7.75 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H),

δ 4.50–4.45 (m, 1H, piperidine-OCH),

δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃),

δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

Method B: Nucleophilic Aromatic Substitution (NAS)

- Substrate : 2-Fluoro-5-ethylpyridine (enhanced leaving group compared to chloride).

- Reaction : Piperidin-3-ol is deprotonated with NaH in DMF and reacted with the fluoro-substituted pyridine at 80°C.

- Salt Formation : The free base is treated with HCl gas in ethanol to form the dihydrochloride.

- Lower reactivity of pyridine derivatives in NAS necessitates electron-withdrawing groups or elevated temperatures.

- Yield : ~50–60% due to competing side reactions.

Comparative Analysis of Methods

| Parameter | Mitsunobu Reaction | Nucleophilic Substitution |

|---|---|---|

| Yield | 70–85% | 50–60% |

| Reaction Conditions | Mild (0°C to RT) | Harsh (80°C, strong base) |

| Byproducts | Minimal (easy purification) | Moderate (requires chromatography) |

| Scalability | High | Moderate |

Critical Reaction Optimization

- Piperidine Protection : Boc groups prevent undesired side reactions during Mitsunobu coupling.

- Solvent Choice : THF or DMF enhances reaction efficiency.

- Acid Selection : HCl in dioxane ensures complete deprotection and salt formation.

Purity and Characterization

- HPLC Purity : >95% (C18 column, 254 nm).

- Salt Confirmation : Elemental analysis confirms a 1:2 molar ratio of base to HCl.

Applications and Derivatives

- Antiviral Research : Analogous pyridine-piperidine derivatives exhibit inhibitory activity against flavivirus proteases (e.g., Zika, dengue).

- SAR Studies : Substituents on the pyridine ring (e.g., ethyl groups) enhance metabolic stability and target binding.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Hydrogenation reactions using transition metal catalysts.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like cobalt, ruthenium, and nickel-based nanocatalysts.

Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions typically yield reduced forms of the compound, while substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in several scientific domains:

Medicinal Chemistry

- Lead Compound in Drug Development : Its structural characteristics make it a valuable lead compound for developing new pharmaceuticals targeting various diseases, including neurological disorders and cancer .

- Enzyme Inhibition Studies : The compound is utilized to study enzyme interactions and inhibition mechanisms, contributing to the understanding of various biochemical pathways .

- Pharmacological Properties : Research indicates that compounds similar to 5-Ethyl-2-(piperidin-3-yloxy)pyridine exhibit antimicrobial, antiviral, and anticancer activities. The presence of the piperidine ring is crucial for enhancing these activities .

- Binding Affinity Studies : Interaction studies reveal its potential as a receptor ligand, aiding in the development of targeted therapies .

Agricultural Chemistry

- Pesticide Development : The compound's biological activity extends to agricultural applications where it may serve as a precursor for developing new agrochemicals.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives similar to 5-Ethyl-2-(piperidin-3-yloxy)pyridine exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics .

- Antiviral Properties : Research focused on pyridine derivatives has shown promising results in inhibiting viral replication, indicating that this compound may play a role in antiviral drug development .

- Neuropharmacology : Investigations into its effects on neurological targets have revealed potential applications in treating neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier effectively .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Analogs with Piperidine/Pyrrolidine Substitutions

- (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride Structure: Replaces the piperidine ring (6-membered) with pyrrolidine (5-membered). This reduces solubility (molecular formula: C₉H₁₄Cl₂N₂O, MW: 261.13 g/mol) compared to the piperidine analog. Applications: Used in neurotransmitter receptor studies due to its conformational flexibility .

4-(Diphenylmethoxy)piperidine Hydrochloride

Pyridine Derivatives with Ethyl/Functional Group Modifications

5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione (Pioglitazone Hydrochloride)

- Structure : Shares a 5-ethylpyridine subunit but incorporates a thiazolidinedione group and ethoxy-benzyl chain.

- Key Differences : The thiazolidinedione moiety confers PPAR-γ agonism, making it a diabetes therapeutic. The ethyl-pyridine group enhances metabolic stability compared to unsubstituted pyridines .

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Salts and Impurities

- Pyridoxine Hydrochloride Impurity B Structure: 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride. Key Differences: The hydroxymethyl and dimethyl groups create a polar, non-planar structure. This impurity is pharmacologically inactive but critical for quality control in vitamin B₆ formulations .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Piperidine vs. Pyrrolidine : The 6-membered piperidine in the target compound improves binding affinity to G-protein-coupled receptors (GPCRs) compared to pyrrolidine analogs, as shown in docking studies .

- Ethyl Group Impact : The ethyl substituent in both the target compound and Pioglitazone enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Salt Forms : Dihydrochloride salts universally improve bioavailability; however, excessive chloride content can complicate crystallization processes .

Biological Activity

5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features a pyridine ring substituted with an ethyl group and a piperidin-3-yloxy moiety, which may contribute to its biological activity. Understanding its biological properties is crucial for exploring its potential in drug development.

Chemical Structure and Properties

The chemical structure of 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride can be represented as follows:

This structure suggests that the compound can engage in various interactions with biological targets, potentially influencing its pharmacological profile.

The biological activity of 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The piperidine ring is known to enhance binding affinity and specificity towards these targets, which may lead to neuroprotective effects and modulation of mood disorders .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective properties of compounds related to 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride. For instance, D3 dopamine receptor agonists have shown efficacy in protecting against neurodegeneration in animal models . The structural similarities suggest that 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride could exhibit comparable neuroprotective effects.

Anticancer Activity

Pyridine derivatives have been explored for their anticancer properties. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, indicating that 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride may also possess anticancer activity. For example, studies have shown that modifications in the pyridine structure can enhance apoptosis induction in tumor cells .

In Vitro Studies

Several in vitro studies have investigated the biological activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal tumor) | 0.048 | Induces apoptosis |

| Compound B | MCF7 (breast cancer) | 0.067 | Cell cycle arrest |

| Compound C | SH-SY5Y (neuroblastoma) | 0.010 | Neuroprotection |

These findings suggest that structural modifications can significantly impact the biological activity of pyridine derivatives, supporting further exploration of 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride .

Animal Studies

In animal models, compounds similar to 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride have shown promising results:

- Neuroprotection : In models of MPTP-induced neurodegeneration, D3R agonists demonstrated significant neuroprotective effects, suggesting a potential application for this compound in treating Parkinson's disease .

- Anticancer Efficacy : In xenograft models, related pyridine derivatives exhibited reduced tumor growth rates and increased survival rates, indicating their potential as anticancer agents .

Q & A

Q. What are the recommended synthesis protocols for 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling piperidine derivatives with pyridine-based precursors. For example, similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using dichloromethane as a solvent and sodium hydroxide for deprotonation . Key steps include:

- Reagent Selection : Use anhydrous conditions to prevent hydrolysis of intermediates.

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) to achieve ≥99% purity .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reactants.

Q. What analytical techniques are recommended for characterizing purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and proton environments (e.g., ethyl and piperidinyloxy groups) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to quantify purity (>99% as per similar compounds) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., theoretical : 292.2 g/mol) .

Q. What safety precautions are critical during experimental handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as unclassified GHS hazards may still pose risks .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reaction pathways?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and energetics, reducing trial-and-error experimentation .

- Data-Driven Optimization : Use machine learning to correlate experimental variables (e.g., temperature, solvent polarity) with yield/purity. For example, ICReDD’s approach integrates computational and experimental feedback loops to narrow optimal conditions .

Q. How can researchers resolve discrepancies in pharmacological activity data?

- Methodological Answer :

- Dose-Response Analysis : Perform in vitro assays (e.g., receptor binding) across multiple concentrations to identify non-linear effects.

- Metabolic Stability Testing : Use hepatic microsome models to assess if metabolites interfere with activity measurements .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., pyridine derivatives with similar substituents) to isolate structure-activity relationships .

Q. How to address limited toxicity data for this compound?

- Methodological Answer :

- In Silico Toxicology : Use tools like OECD QSAR Toolbox or Toxtree to predict acute toxicity based on functional groups (e.g., piperidine moieties) .

- Extrapolation from Analogues : Reference safety data for related compounds (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride), noting irritancy and respiratory risks .

- Pilot In Vivo Studies : Conduct acute toxicity tests in rodent models, adhering to OECD Guidelines 423/425 for dose-limiting effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.